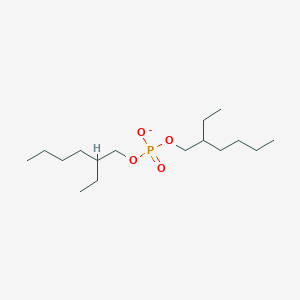

Bis-(2-ethylhexyl) phosphate

Description

Significance in Contemporary Chemical Research

Bis(2-ethylhexyl) phosphate (B84403) (D2EHPA) is a subject of extensive research due to its versatile applications. ontosight.aifscichem.com A primary area of its use is in hydrometallurgy as a solvent extractant for a wide range of metals. wikipedia.orgfscichem.com It is particularly effective in the extraction and separation of uranium, vanadium, and rare-earth metals. wikipedia.orgfscichem.com The "Dapex procedure," a method for uranium salt extraction, specifically utilizes D2EHPA. wikipedia.org

Recent research has explored its application in recovering valuable metals from industrial waste. For instance, studies have demonstrated its efficiency in recovering indium from LCD waste and in the production of highly purified zirconium oxide from zircon mineral leach liquor. merckmillipore.com Furthermore, its utility extends to the separation of cobalt and nickel. chemicalbook.com

Beyond metallurgy, this compound is employed as a plasticizer, a flame retardant, and a solvent in the synthesis of plastics. chemicalbook.comontosight.ai It also serves as an additive in lubricating oils, acting as a corrosion inhibitor and antioxidant. chemicalbook.com The unique properties of D2EHPA have also led to investigations into its use in creating more environmentally friendly metal extraction technologies, such as in the formulation of ionic liquids. merckmillipore.com

Historical Context of Research on Organophosphorus Compounds

The study of organophosphorus compounds dates back to the early 19th century. researchgate.netmedscape.com In 1848, Swiss chemist Franz Voegeli synthesized the first neutral ester of phosphoric acid, triethyl phosphate. researchgate.net A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later identified as the first organophosphorus compound to inhibit cholinesterase. researchgate.netmdpi.com

The 20th century saw a rapid expansion in organophosphorus chemistry, driven in part by the work of German chemist Gerhard Schrader in the 1930s. His research led to the development of highly toxic derivatives of phosphoric acid. researchgate.netmdpi.com This period also saw the investigation of organophosphates for use as insecticides, a field that grew substantially after World War II. researchgate.netmedscape.com The development of organophosphorus compounds also unfortunately led to their use as chemical warfare agents, with nerve agents like tabun, sarin, and soman (B1219632) being synthesized during this era. medscape.comrevistamedicinamilitara.ro

Scope and Research Trajectories Pertaining to Bis-(2-ethylhexyl) Phosphate

Current and future research on this compound is multifaceted, branching into several key areas. A significant trajectory involves enhancing its efficiency and selectivity in metal extraction processes. This includes the study of synergistic effects when D2EHPA is combined with other organophosphorus compounds like tributyl phosphate, which can increase its extractive capabilities. wikipedia.org

Another promising avenue of research is the development of novel extraction systems. For example, researchers are investigating the use of D2EHPA in polymer inclusion membranes (PIMs) and in the formulation of deep eutectic solvents for the extraction of various substances, including non-steroidal anti-inflammatory drugs from environmental samples. researchgate.netresearchgate.net

Furthermore, the dynamic and structural properties of D2EHPA in mixtures are being explored to design new materials. Studies on its interaction with other molecules, such as n-octylamine, have revealed interesting phase behaviors and the formation of unique heterostructures. acs.org The synthesis of D2EHPA itself is also a subject of ongoing research, with a focus on developing more efficient and optimized preparation methods. google.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | bis(2-ethylhexyl) hydrogen phosphate | nih.govfishersci.ca |

| CAS Number | 298-07-7 | chemicalbook.comnist.govsigmaaldrich.com |

| Molecular Formula | C16H35O4P | chemicalbook.comnih.govfishersci.ca |

| Molecular Weight | 322.42 g/mol | chemicalbook.comnih.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow, oily liquid | nih.govontosight.aifscichem.com |

| Melting Point | -60 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 48 °C at 12 mmHg | chemicalbook.com |

| Density | 0.965 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.443 | chemicalbook.comsigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and other organic solvents like hexane (B92381) and toluene. | chemicalbook.comsolubilityofthings.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H34O4P- |

|---|---|

Molecular Weight |

321.41 g/mol |

IUPAC Name |

bis(2-ethylhexyl) phosphate |

InChI |

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |

InChI Key |

SEGLCEQVOFDUPX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Bis 2 Ethylhexyl Phosphate

Synthetic Pathways and Reaction Mechanisms

The industrial synthesis of bis-(2-ethylhexyl) phosphate (B84403) is primarily achieved through esterification, hydrolysis, and catalytic processes. Each method offers distinct advantages and is selected based on desired purity, yield, and economic considerations.

Esterification Reactions with Phosphorus Oxychloride and 2-Ethylhexanol

A prevalent method for synthesizing B2EHP involves the direct esterification of phosphorus oxychloride (POCl₃) with 2-ethylhexanol. chembk.comecetoc.org This reaction is typically carried out by carefully controlling the stoichiometry and temperature to favor the formation of the diester. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is a critical parameter, with ratios of 1:1.5 to 1:2.5 often employed to maximize the yield of the desired bis-(2-ethylhexyl) phosphate. google.com

The reaction proceeds in a stepwise manner. Initially, one molecule of 2-ethylhexanol reacts with phosphorus oxychloride to form 2-ethylhexyl phosphoryl dichloride. A second molecule of 2-ethylhexanol then substitutes another chlorine atom to yield bis-(2-ethylhexyl) chlorophosphate. The reaction is often conducted at controlled temperatures, starting at a lower temperature (e.g., 0-10°C) during the initial addition of 2-ethylhexanol and then gradually increasing to facilitate the reaction and remove the hydrogen chloride (HCl) gas byproduct. google.com The removal of HCl is crucial as it drives the reaction equilibrium towards the product side.

The final step in this pathway is the hydrolysis of the intermediate, bis-(2-ethylhexyl) chlorophosphate, to produce this compound. echemi.comatamanchemicals.comchemicalbook.comchemicalbook.com This hydrolysis is often achieved by treatment with water or a sodium hydroxide (B78521) solution, followed by acidification. google.com

Table 1: Reaction Parameters for Esterification of POCl₃ and 2-Ethylhexanol

| Parameter | Value | Reference |

| Molar Ratio (POCl₃:2-Ethylhexanol) | 1:1.5-2.5 | google.com |

| Initial Reaction Temperature | 0-10 °C | google.com |

| Stirring Time (post-addition) | 1-3 hours | google.com |

| HCl Removal Temperature | 40-70 °C | google.com |

| Final Reaction Temperature (with NaOH) | 80-90 °C | google.com |

Hydrolysis and Saponification Routes for Formation

Alternative synthetic routes to B2EHP involve the hydrolysis or saponification of related organophosphorus compounds. One such method is the hydrolysis of bis(2-ethylhexyl) phosphonate, which is first chlorinated to form the phosphate diester chloride intermediate, followed by hydrolysis to yield B2EHP. echemi.comatamanchemicals.comchemicalbook.comchemicalbook.com

Another approach is the saponification of tris(2-ethylhexyl) phosphate (TEHP). echemi.comatamanchemicals.comchemicalbook.comchemicalbook.com Saponification involves the reaction of TEHP with a strong base, such as sodium hydroxide, which cleaves one of the ester linkages to form the sodium salt of this compound. Subsequent acidification of the salt yields the final B2EHP product. While this method can be effective, it requires the prior synthesis or availability of TEHP.

The hydrolysis of the diester can also occur in the environment, although it is a slow process. echemi.com The rate of hydrolysis is influenced by pH and temperature.

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency and yield, catalytic methods have been developed for the synthesis of B2EHP. A patented method utilizes a composite catalyst system for the reaction between phosphorus oxychloride and 2-ethylhexanol. google.comsmolecule.com This system often includes a Lewis acid, such as aluminum chloride (AlCl₃), combined with a promoter like an ionic liquid (e.g., 1-ethyl-3-methylimidazole fluoroform sulfonate) and a stabilizer like ammonium (B1175870) vanadate (B1173111) (NH₄VO₃). google.comsmolecule.com

Table 2: Components of a Composite Catalyst System for B2EHP Synthesis

| Component | Function | Reference |

| Aluminum Chloride (AlCl₃) | Primary Lewis acid catalyst | google.comsmolecule.com |

| 1-Ethyl-3-methylimidazole fluoroform sulfonate | Enhances acidity and surface reactivity | google.comsmolecule.com |

| Ammonium Vanadate (NH₄VO₃) | Stabilizes intermediates | google.comsmolecule.com |

Functionalization and Structural Modification of this compound Derivatives

The inherent properties of B2EHP can be tailored for specific applications through functionalization and structural modification. These strategies have led to the development of novel ionic liquids and advanced polymeric materials.

Preparation of Ionic Liquids and Related Organophosphates

This compound serves as a versatile precursor for the synthesis of ionic liquids (ILs). These ILs are salts with melting points below 100°C and are valued for their low vapor pressure and tunable properties. solvomet.eu A common method for preparing B2EHP-based ILs involves a metathesis reaction. solvomet.eu

In a typical synthesis, bis-(2-ethylhexyl) phosphoric acid is first neutralized with a base, such as sodium hydroxide, to form sodium this compound. solvomet.eursc.org This salt is then reacted with a phosphonium (B103445) or imidazolium (B1220033) chloride in water. The resulting anion exchange yields the desired ionic liquid with the this compound anion. solvomet.eu For example, a bi-functional ionic liquid, 1-(benzotriazole-1-methylene)-3-methylimidazole bis(2-ethylhexyl) phosphate, has been synthesized and shown to act as both a catalyst and a friction-reducing additive in lubricating oils. rsc.org

These B2EHP-based ionic liquids have shown promise in various applications, including the homogeneous liquid-liquid extraction of metal ions. solvomet.euresearchgate.net The extraction efficiency can be tuned by modifying the structure of the cation in the ionic liquid. solvomet.eu

Incorporation into Polymeric Structures and Hybrid Materials

This compound can be incorporated into polymeric structures to create functional and hybrid materials with enhanced properties. One approach involves using B2EHP as a component in polymer inclusion membranes (PIMs). researchgate.net In these membranes, B2EHP acts as a carrier, facilitating the transport of specific molecules or ions across the membrane. For instance, PIMs containing B2EHP have been used for the extraction of dyes from industrial effluents. researchgate.net

B2EHP and its derivatives can also be used to modify inorganic materials to create organic-inorganic hybrid materials. For example, boehmite, an aluminum oxide-hydroxide mineral, has been successfully modified with bis(2-ethylhexyl)phosphate to create a hybrid flame retardant for epoxy resins. nih.gov

Furthermore, coordination polymers can be synthesized using zinc bis(diorganophosphate)s, including the 2-ethylhexyl derivative (ZnBEHP). mdpi.com These materials consist of zinc cations bridged by the diorganophosphate ligands, forming one-dimensional polymeric chains. The properties of these coordination polymers, such as their thermal stability and solubility, are highly dependent on the nature of the organic substituent on the phosphate group. mdpi.com Copolymer nanocomposites have also been prepared by the suspension copolymerization of methyl methacrylate (B99206) with bis[2-(methacryloyloxy)ethyl] phosphate, in the presence of bis(2-ethylhexyl) phosphate layered double hydroxide, to improve fire retardancy. marquette.edu

Advanced Analytical Characterization and Methodologies for Bis 2 Ethylhexyl Phosphate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure and quantifying Bis-(2-ethylhexyl) phosphate (B84403) in various matrices. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy each provide unique insights into the compound's chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of Bis-(2-ethylhexyl) phosphate. Both ¹H NMR and ³¹P NMR are routinely employed to provide detailed information about the molecular framework and the chemical environment of the phosphorus atom.

¹H NMR spectroscopy of BEHPA reveals characteristic signals corresponding to the protons of the two 2-ethylhexyl chains. The complex splitting patterns arise from the chirality at the C2 position of the ethylhexyl group, leading to diastereotopic protons and more complex spectra than a simple linear alkyl chain. These spectra are instrumental in confirming the presence and integrity of the alkyl ester groups.

³¹P NMR spectroscopy offers a direct and sensitive method for probing the phosphorus center of the molecule. The chemical shift of the phosphorus atom is highly dependent on its oxidation state and the nature of the substituents. For BEHPA, the ³¹P NMR spectrum typically shows a single resonance, and its chemical shift can provide information about intermolecular interactions, such as dimerization through hydrogen bonding. In studies of metal extraction, changes in the ³¹P chemical shift are indicative of complex formation between BEHPA and metal ions.

Table 1: Representative ¹H NMR and ³¹P NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.0 | m | O-CH₂ |

| ¹H | ~1.6 | m | CH |

| ¹H | ~1.3-1.5 | m | CH₂ |

| ¹H | ~0.9 | m | CH₃ |

| ³¹P | Varies | s | P=O |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for the molecular identification of this compound and for profiling its metabolites. Due to its high sensitivity and specificity, MS can provide accurate mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its degradation products.

Electron ionization (EI) mass spectra of BEHPA typically show fragmentation patterns resulting from the loss of the ethylhexyl side chains and rearrangements involving the phosphate group. This fragmentation is highly reproducible and serves as a fingerprint for the identification of the compound. For more detailed structural information and for the analysis of metabolites, tandem mass spectrometry (MS-MS) is employed. This technique allows for the selective fragmentation of a precursor ion, providing insights into the connectivity of the molecule.

In the context of metabolite profiling, MS, often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is used to identify and quantify the biotransformation products of BEHPA. This is particularly important in environmental and toxicological studies, where understanding the metabolic fate of the compound is essential. The high resolution and accuracy of modern mass spectrometers enable the identification of hydroxylated, carboxylated, and other modified forms of BEHPA in complex biological matrices. nih.gov

Table 2: Key Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Application |

| GC-MS | EI | [M]+ | Characteristic fragments from alkyl chain loss | Molecular Identification |

| LC-MS/MS | ESI | [M-H]⁻ or [M+H]⁺ | Product ions from CID | Structural Elucidation, Metabolite Profiling |

| Note: m/z values are dependent on the specific instrument and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of BEHPA is characterized by distinct absorption bands that correspond to the vibrations of its constituent chemical bonds.

Key vibrational bands in the IR spectrum of BEHPA include the P=O stretching vibration, which is a strong and prominent band, and the P-O-C stretching vibrations. The broad absorption band in the hydroxyl stretching region is indicative of the P-OH group and the presence of hydrogen bonding, which often leads to the formation of dimers in nonpolar solvents. The C-H stretching and bending vibrations of the ethylhexyl groups are also clearly visible. Attenuated Total Reflection (ATR)-IR spectroscopy is a common sampling technique used for obtaining the IR spectrum of liquid samples like BEHPA. nih.govresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | Asymmetric C-H stretch | CH₃ |

| ~2930 | Asymmetric C-H stretch | CH₂ |

| ~2860 | Symmetric C-H stretch | CH₃, CH₂ |

| ~1650-1700 | O-H bend (in dimer) | P-OH |

| ~1460 | C-H bend | CH₂, CH₃ |

| ~1230 | P=O stretch | Phosphoryl |

| ~1030 | P-O-C stretch | Phosphate ester |

| Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions. |

UV-Visible Spectroscopy in Complexation Studies

While this compound itself does not exhibit strong absorption in the UV-Visible region, UV-Vis spectroscopy is a useful tool for studying its complexation with metal ions. nih.govresearchgate.net The formation of a complex between BEHPA and a metal ion can lead to the appearance of new absorption bands or shifts in existing bands, particularly if the metal ion has d-d electronic transitions or if charge-transfer bands are formed.

This technique is often used in solvent extraction studies to determine the stoichiometry and stability of the metal-BEHPA complexes. By monitoring the changes in the UV-Vis spectrum as a function of the concentrations of the metal ion and BEHPA, it is possible to elucidate the nature of the coordination environment around the metal center. nih.govresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for this compound. sielc.comsielc.com

In a typical RP-HPLC method, a nonpolar stationary phase, such as C18-silica, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of an acid, like phosphoric acid, to control the ionization of the phosphate group and improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the phosphate ester can exhibit some absorbance at lower wavelengths. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry |

| Injection Volume | 10-20 µL |

| Note: These are example parameters and may need to be optimized for specific applications. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely employed analytical technique for the identification and quantification of this compound (DEHP) in various complex matrices. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. In GC-ms analysis, the sample is first vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for definitive identification and quantification. epa.govepa.gov

For the analysis of DEHP, specific GC-MS methods have been developed. A common approach involves sample extraction, followed by dispersive solid-phase extraction for cleanup, and subsequent analysis by GC-MS. nih.gov The chromatographic separation is typically achieved using a fused-silica capillary column. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. eurofins.com Under electron impact ionization, this compound will fragment in a characteristic pattern, which can be used for its identification. epa.govnist.gov The purity of DEHP isolates can be determined by multivariate deconvolution of GC-MS fragmentation spectra. nist.gov

Below is an interactive data table summarizing typical instrumental parameters for the GC-MS analysis of this compound.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | Fused-silica capillary column (e.g., SLB5) nih.gov |

| Injection Mode | Splitless nih.gov |

| Carrier Gas | Helium nih.gov |

| Flow Rate | 1 mL/min (constant flow) nih.gov |

| Oven Temperature Program | Initial temperature of 40°C, ramped to 300°C nih.gov |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) epa.gov |

| Ionization Voltage | 70 eV nih.gov |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) eurofins.comnih.gov |

| Mass Range | m/z 35-500 nih.gov |

| Transfer Line Temperature | 300°C nih.gov |

| Ion Source Temperature | 300°C nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical tool for the rapid and efficient analysis of this compound. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional High-Performance Liquid Chromatography (HPLC), resulting in higher resolution, improved sensitivity, and significantly faster analysis times. sielc.comsielc.com This makes UPLC particularly suitable for high-throughput screening and analysis of large numbers of samples.

The analysis of this compound by UPLC is often performed using reverse-phase chromatography. sielc.comsielc.com A common mobile phase consists of a mixture of acetonitrile, water, and an acid modifier. sielc.comsielc.com For applications where the UPLC system is coupled to a mass spectrometer (UPLC-MS), formic acid is typically used as the modifier instead of phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com The scalability of UPLC methods allows for their adaptation to preparative separations for the isolation of impurities. sielc.comsielc.com

The following interactive data table outlines a typical set of conditions for the UPLC analysis of this compound.

| Parameter | Typical Condition |

| UPLC System | |

| Column | Reverse-phase with sub-2 µm particles sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, and Formic Acid (for MS compatibility) sielc.comsielc.com |

| Detector | |

| Type | UV or Mass Spectrometry (MS) |

Advanced Interfacial Analytical Techniques for Surface Characterization

The interfacial behavior and surface characteristics of materials containing or interacting with this compound are critical in various applications, such as in the performance of membranes and extraction systems. Advanced analytical techniques provide detailed insights into the surface properties at a molecular and atomic level.

Electrochemical Impedance Spectroscopy (EIS) Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and their interfaces. mdpi.comresearchgate.net In the context of this compound, EIS has been utilized to study its effect on the conductivity of organic solutions, particularly in reverse micelle systems. mdpi.comresearchgate.net These studies are relevant for applications such as liquid-liquid extraction of metal ions. mdpi.comresearchgate.net

Research has shown that the addition of Bis-(2-ethylhexyl) phosphoric acid (HDEHP) to a reverse micelle solution can cause a significant decrease in the solution's conductivity. mdpi.comresearchgate.net EIS measurements can quantify this change and provide information about the interfacial charge transfer resistance and double-layer capacitance. nih.govprimescholars.com The impedance data is often modeled using equivalent electrical circuits to represent the physical and chemical processes occurring at the electrode-solution interface. researchgate.net

A study investigating the effect of HDEHP on the conductivity of an organic phase containing sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) reverse micelles reported an estimated conductivity of 7.09 × 10⁻² ± 0.0012 µS/cm for the HDEHP-containing system. mdpi.com

Atomic Force Microscopy (AFM) for Membrane Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. nih.govunibas.ch It is an invaluable tool for characterizing the surface morphology of membranes, which can be influenced by the presence of additives like this compound. igminresearch.comresearchgate.net AFM can be used to visualize the surface of membranes at the nanoscale and to measure key parameters such as surface roughness and pore size distribution. igminresearch.comupc.edu

The morphology of a membrane surface plays a crucial role in processes such as fouling. igminresearch.com AFM analysis can reveal how the addition of or interaction with compounds like this compound might alter the surface structure of a membrane, potentially affecting its performance. igminresearch.comresearchgate.net The technique can be operated in various modes, including tapping mode, which is well-suited for imaging soft biological and polymeric samples. igminresearch.com High-speed AFM allows for the observation of dynamic processes on the membrane surface in real-time. nih.gov

The following table presents key morphological parameters of membranes that can be determined using AFM.

| Parameter | Description |

| Surface Roughness | Quantifies the fine-scale variations in the height of the membrane surface. |

| Pore Size and Distribution | Measures the diameter and spatial arrangement of pores on the membrane surface. mdpi.com |

| Surface Topography | Provides a detailed three-dimensional map of the membrane surface features. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) and ToF-SIMS for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful and complementary surface-sensitive techniques for the detailed chemical analysis of surfaces. phi.comphi.com When used in combination, they provide a comprehensive understanding of the elemental composition, chemical states, and molecular structure of the outermost layers of a material. phi.com

XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. nih.govnih.gov It can be used to identify the elements present on a surface and to determine their bonding environment. For a compound like this compound, XPS could be used to detect the presence of phosphorus and oxygen and to probe their chemical states, providing insights into surface interactions and chemistry.

ToF-SIMS, on the other hand, provides detailed molecular information by analyzing the ions that are sputtered from a surface by a primary ion beam. surfacesciencewestern.com It is extremely sensitive to surface species and can be used to identify specific molecules present on a surface and to map their lateral distribution with high spatial resolution. phi.com This makes ToF-SIMS particularly useful for identifying organic contaminants or characterizing the distribution of specific molecules within a surface layer. phi.com The complementary nature of these two techniques allows for a more complete characterization of surface chemistry than either technique could provide alone. phi.com

| Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Quantitative elemental composition, empirical formula, and chemical state. phi.com |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information, elemental and isotopic information, and surface imaging with high spatial resolution. phi.com |

Complexation Chemistry and Solvent Extraction Mechanisms Involving Bis 2 Ethylhexyl Phosphate

Fundamental Principles of Solvent Extraction Systems

Solvent extraction, or liquid-liquid extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases. In the context of metallurgy, it involves contacting an aqueous solution containing metal ions with an organic solvent system. This system typically comprises an extractant, which is the active chelating agent, dissolved in a diluent.

D2EHPA functions as a cationic or acidic extractant, operating primarily through an ion exchange mechanism. metalleaching.comnih.gov In non-polar organic diluents, D2EHPA molecules exist predominantly as dimers due to strong hydrogen bonding between the phosphoryl (P=O) and hydroxyl (P-OH) groups. This dimeric structure, often denoted as (HL)₂, is crucial for its extraction capabilities.

The general extraction reaction for a divalent metal ion (M²⁺) can be represented as: M²⁺(aq) + 2(HL)₂(org) ⇌ ML₂(HL)₂(org) + 2H⁺(aq)

In this reaction, the D2EHPA dimer, (HL)₂, acts as a carrier. It diffuses to the aqueous-organic interface, where it exchanges its acidic protons for a metal cation from the aqueous phase. nih.gov This forms a neutral organometallic complex, ML₂(HL)₂, which is soluble in the organic phase. The complex is then transported away from the interface into the bulk organic phase. The release of protons into the aqueous phase necessitates pH control for efficient extraction. researchgate.net This carrier-mediated transport is the cornerstone of D2EHPA's utility in selectively moving metal ions from a complex aqueous feed to a clean organic phase.

The choice of diluent, the organic solvent in which D2EHPA is dissolved, significantly influences the extraction process. Diluents not only serve as a vehicle for the extractant but also affect its physical properties and chemical behavior, such as aggregation, solubility of the extracted complex, and phase disengagement. mdpi.comscirp.org

Commonly used diluents are aliphatic hydrocarbons like kerosene (B1165875), and aromatic hydrocarbons such as toluene. scirp.orgresearchgate.net The nature of the diluent can impact the extraction efficiency and selectivity. scirp.orgcrimsonpublishers.com

Aliphatic Diluents (e.g., Kerosene, n-dodecane): These are widely used due to their low cost and good phase stability. mdpi.comacs.org However, they can sometimes lead to the formation of a third phase, a distinct, extractant-rich layer that can disrupt the extraction process, particularly at high metal loading. mdpi.com

Aromatic Diluents (e.g., Toluene, Xylene): Aromatic diluents can offer better solvation for the D2EHPA-metal complexes, which can prevent third-phase formation. mdpi.com Stronger interactions between aromatic diluents and D2EHPA monomers can compete with the self-association of D2EHPA, reducing its aggregation. This can, however, sometimes lead to a decrease in extraction efficiency compared to aliphatic diluents. mdpi.comscirp.org

Polar Modifiers (e.g., TBP, 1-decanol): Modifiers like tri-n-butyl phosphate (B84403) (TBP) or long-chain alcohols are often added to the organic phase to prevent third-phase formation and improve phase disengagement. mdpi.commdpi.com TBP can interact with D2EHPA, affecting its aggregation and modifying the extraction mechanism, which can be synergistic or antagonistic depending on the system. researchgate.netsadrn.com

The extraction efficiency of rare earth elements (REEs) with D2EHPA follows the order: kerosene > cyclohexane (B81311) > toluene. scirp.org Similarly, for vanadium extraction, the efficiency was highest using D2EHPA in kerosene, followed by xylene and n-heptane. crimsonpublishers.com

Metal Ion Complexation Kinetics and Thermodynamics

The primary mechanism for metal extraction by D2EHPA is cation exchange, where the acidic proton of the extractant is exchanged for a metal ion. mdpi.com The stoichiometry of the extracted complex depends on the metal ion's charge and the specific extraction conditions. For many trivalent metals like rare earth elements (REE³⁺), the reaction is:

M³⁺(aq) + 3(HL)₂(org) ⇌ ML₃(HL)₃(org) + 3H⁺(aq)

However, other mechanisms can also occur:

Solvation Mechanism: At very high acid concentrations, D2EHPA can extract metals through a solvation mechanism, where the neutral metal species is solvated by the extractant molecules. This has been suggested for scandium in high acidity systems. mdpi.com

Synergistic Extraction: When a neutral extractant like tri-n-butyl phosphate (TBP) is added, it can participate in the complex, often replacing the solvating D2EHPA molecules. For uranium (as UO₂²⁺), a common synergistic reaction is: UO₂²⁺(aq) + 2(HL)₂(org) + TBP(org) ⇌ UO₂(HL₂)₂·TBP(org) + 2H⁺(aq)

The formation of these complexes is an equilibrium process. The stability of the complex, quantified by the extraction equilibrium constant (Kex), determines the extent to which a metal ion will be transferred to the organic phase.

D2EHPA is a versatile extractant used for a wide range of metals. researchgate.net Its selectivity depends on the relative stability of the complexes formed with different metal ions, which is often related to their charge density.

Rare Earth Elements (REEs): D2EHPA is extensively used for the separation of REEs. tandfonline.commdpi.com The extraction efficiency increases with atomic number across the lanthanide series, meaning heavy rare earth elements (HREEs) are extracted more strongly at lower pH than light rare earth elements (LREEs). scirp.orgscientific.net This property allows for the group separation of HREEs, MREEs (middle rare earth elements), and LREEs. scirp.org

Cobalt (Co): D2EHPA can separate cobalt from nickel, a crucial step in battery recycling and cobalt refining. rsc.orgmdpi.com The extracted species in non-polar diluents is often identified as CoL₂·2HL. researchgate.net

Uranium (U): Uranium extraction from phosphoric acid is a major industrial application of D2EHPA, often in combination with a synergistic agent like trioctylphosphine (B1581425) oxide (TOPO) or TBP. akjournals.comnstri.irnih.gov The synergistic mixture enhances the extraction efficiency significantly. barc.gov.in

Zirconium (Zr): Zirconium can be effectively extracted from acidic solutions, which is important for its purification from hafnium for nuclear applications. sisgeenco.com.brmdpi.comscielo.br The extraction from sulfuric acid involves the formation of a neutral complex where sulfate (B86663) ions may also be coordinated to the zirconium. sisgeenco.com.br

Indium (In): D2EHPA shows high loading capacity and good selectivity for indium over other trivalent ions like iron and gallium in acidic solutions. researchgate.netresearchgate.netproquest.com This is applied in recovering indium from LCD waste and zinc plant residues. proquest.comscispace.com

Vanadium (V): Vanadium extraction is highly dependent on its oxidation state. D2EHPA effectively extracts V(IV) (as VO²⁺) from acidic solutions. acs.orgmdpi.com The extraction of V(V) is also possible, with the extracted complex often formulated as VO₂R, where R is the D2EHPA anion. crimsonpublishers.comsadrn.com

| Metal Ion | Typical Aqueous Medium | Key Separation From | Notes |

|---|---|---|---|

| Rare Earths (REE³⁺) | Nitric acid, Sulfuric acid scirp.orgscientific.net | Each other (LREEs vs. HREEs) | Extraction increases with atomic number scientific.net |

| Cobalt (Co²⁺) | Sulfate, Chloride researchgate.netrsc.org | Nickel (Ni²⁺) | Widely used in Co/Ni separation circuits |

| Uranium (UO₂²⁺) | Phosphoric acid, Sulfuric acid akjournals.comnih.gov | Various impurities in ores | Often used with synergists like TBP or TOPO nstri.ir |

| Zirconium (Zr⁴⁺) | Nitric acid, Sulfuric acid mdpi.comscielo.br | Hafnium (Hf⁴⁺) | Crucial for producing nuclear-grade zirconium sisgeenco.com.br |

| Indium (In³⁺) | Sulfate, Chloride researchgate.nettandfonline.com | Iron (Fe³⁺), Gallium (Ga³⁺), Zinc (Zn²⁺) | High selectivity in acidic conditions researchgate.net |

| Vanadium (VO²⁺/VO₂⁺) | Sulfate, Chloride crimsonpublishers.comacs.org | Iron (Fe³⁺) | Extraction is sensitive to oxidation state acs.org |

The performance of a D2EHPA-based solvent extraction system is highly sensitive to operating conditions, particularly the pH of the aqueous phase and the temperature.

Influence of pH: As indicated by the general extraction equations, the extraction of metal cations by D2EHPA is an equilibrium reaction that releases protons (H⁺) into the aqueous phase. researchgate.net According to Le Chatelier's principle, increasing the pH (i.e., decreasing the H⁺ concentration) will shift the equilibrium to the right, favoring the formation of the metal-D2EHPA complex and thus increasing the metal extraction. researchgate.netnih.gov Conversely, decreasing the pH will favor the reverse reaction (stripping), where the metal is transferred back to the aqueous phase. This pH dependency is the basis for both the extraction and stripping stages in a solvent extraction circuit and allows for selective separation by carefully controlling the pH. tandfonline.com For most divalent and trivalent metals, extraction efficiency rises sharply with increasing pH over a specific range. ntnu.nojocpr.com

Influence of Temperature: The effect of temperature on extraction is related to the thermodynamics of the complexation reaction. The change in the distribution ratio (D) with temperature can be described by the van 't Hoff equation, which relates the equilibrium constant to the enthalpy change (ΔH) of the reaction.

Exothermic Reactions (ΔH < 0): For many metal extraction reactions with D2EHPA, the process is exothermic. In these cases, increasing the temperature will decrease the extraction efficiency. crimsonpublishers.comproquest.com For example, the extraction of indium was found to increase at temperatures below 293 K. proquest.com

Endothermic Reactions (ΔH > 0): In some systems, the reaction can be endothermic, meaning that an increase in temperature will enhance extraction.

Liquid Membrane Transport Phenomena

Liquid membrane transport, facilitated by carrier molecules such as Bis-(2-ethylhexyl) phosphate (D2EHPA), represents a highly efficient and selective method for the separation of various chemical species. This technology leverages the principles of solvent extraction within a membrane configuration, combining extraction and stripping operations into a single continuous process. The carrier, D2EHPA, plays a pivotal role by selectively complexing with the target solute at the feed-membrane interface and transporting it across the membrane to the stripping phase, where the complex is dissociated, and the solute is released. The following sections delve into specific liquid membrane systems and the kinetic principles governing the transport process.

Multidroplet Liquid Membrane (MDLM) Systems

Multidroplet Liquid Membrane (MDLM) systems are a novel advancement in liquid membrane technology, offering a continuous and efficient process for ion transportation with reduced reagent consumption and waste generation compared to traditional extraction methods. nih.govnih.gov In these systems, an organic phase containing a carrier agent, such as D2EHPA dissolved in a solvent like kerosene, is passed through an aqueous donor (feed) phase in the form of droplets. As the organic droplets traverse the donor phase, the carrier selectively complexes with the target ion. These droplets then move to an acceptor (stripping) phase, where the target ion is released from the carrier. nih.gov

A study on the transport of Co²⁺ ions using D2EHPA in an MDLM system demonstrated the influence of various parameters on the transport kinetics. The efficiency of Co²⁺ transport was found to be greater than 94.79% under optimal conditions. nih.gov Key findings from this research include:

Influence of pH: The pH of both the donor and acceptor phases is a critical factor. The transport of Co²⁺ ions was studied at various donor phase pH values (4.00, 5.25, 6.00, and 7.00), with an acceptor phase pH of 1.50, highlighting the importance of maintaining a pH gradient to drive the extraction and stripping processes. nih.gov

Temperature and Activation Energy: The transport process is also temperature-dependent. The activation energy (Ea) for the extraction of cobalt ions with the D2EHPA-based MDLM system was calculated to be 13.80 kcal mol⁻¹. nih.govnih.gov This value, being greater than 10 kcal mol⁻¹, suggests that the extraction process is chemically controlled rather than diffusion-controlled. nih.govnih.gov

Interactive Table: Kinetic Parameters for Co²⁺ Transport in an MDLM System with Varying D2EHPA Concentrations. nih.gov

| D2EHPA Concentration (mol L⁻¹) | Rate Constant k₁ (min⁻¹) |

| 0.015 | 0.012 |

| 0.023 | 0.025 |

| 0.030 | 0.033 |

| 0.045 | 0.028 |

| 0.061 | 0.021 |

Supported Liquid Membranes (SLMs) and Polymer Inclusion Membranes (PIMs)

Supported Liquid Membranes (SLMs) and Polymer Inclusion Membranes (PIMs) are two configurations that immobilize the organic liquid membrane phase to enhance stability. In an SLM, a porous support material is impregnated with the organic phase containing the carrier. PIMs, a more recent development, embed the carrier and a plasticizer within a solid polymer matrix, such as cellulose (B213188) triacetate (CTA) or polyvinyl chloride (PVC). nih.gov This configuration offers significantly improved long-term stability compared to SLMs, where the organic phase can be lost over time. pjoes.compjoes.com

This compound is a widely used carrier in both SLM and PIM systems for the selective transport of metal ions.

Comparative Performance: Studies comparing SLMs and PIMs for the separation of Cr(III) ions using D2EHPA as a carrier have shown that SLMs can provide faster initial transport rates, achieving 99% extraction in 6 hours, whereas PIMs required 20 hours for a similar extraction percentage. pjoes.com However, the superior long-term stability of PIMs makes them a more viable option for practical, industrial applications. pjoes.compjoes.com

PIM Composition and Efficiency: The composition of a PIM significantly influences its performance. For the removal of Zn(II) ions, a PIM composed of PVC, a plasticizer, and D2EHPA as the carrier demonstrated high removal efficiency. Research has shown that a PIM containing 30% D2EHPA by mass can achieve over 99% removal of Zn(II) ions. researchgate.net The flux of Zn(II) in such a system has been measured at 2.58 x 10⁻⁶ mol m⁻²s⁻¹, which is comparable to that observed in SLMs. researchgate.net In another study, a PIM with 60% D2EHPA content resulted in a 56.3% recovery of Zn(II) ions. researchgate.net

Applications: PIMs containing D2EHPA have been successfully applied for the removal of various pollutants, including heavy metals like lead, cadmium, and zinc, with removal efficiencies reported to be 93% for Pb(II), 85% for Cd(II), and 84% for Zn(II) in competitive transport studies. researchgate.net They have also been investigated for the removal of emerging contaminants, such as the antibiotic ciprofloxacin. nih.gov

Interactive Table: Comparison of SLM and PIM Performance for Cr(III) and Zn(II) Separation using D2EHPA.

| Membrane Type | Target Ion | Carrier | Key Performance Metric | Reference |

| SLM | Cr(III) | D2EHPA | 99% extraction in 6 hours | pjoes.com |

| PIM | Cr(III) | D2EHPA | Slower kinetics but better long-term stability | pjoes.compjoes.com |

| PIM | Zn(II) | D2EHPA | >99% removal efficiency with 30% carrier | researchgate.net |

| PIM | Zn(II) | D2EHPA | 56.3% recovery with 60% carrier | researchgate.net |

Mass Transfer Kinetics Across Interfaces

The kinetics of metal extraction with D2EHPA can be influenced by whether the process is under diffusion or chemical reaction control. For instance, the extraction of manganese at a pH of 3.0 is reported to be mainly diffusive, while cobalt extraction is strongly kinetically controlled. jku.at

A study on the solvent extraction of holmium(III) and yttrium(III) with D2EHPA using a hollow fiber membrane extractor elucidated the apparent orders of the permeabilities for both the extraction and stripping processes. osti.gov These orders provide insight into the reaction mechanisms and rate-determining steps.

Interactive Table: Apparent Orders of Permeabilities for the Extraction and Stripping of Ho(III) and Y(III) with D2EHPA. osti.gov

| Process | Parameter | Apparent Order for Ho(III) | Apparent Order for Y(III) |

| Extraction | pH of aqueous solution | 2 | 2 |

| Metal ion concentration | 1 | 1 | |

| Dimeric D2EHPA concentration | 2 | 2 | |

| Stripping | Hydrogen ion activity | 1 | 1 |

| Metal complex concentration | 1 | 1 | |

| Dimeric D2EHPA concentration | -1 | -1 |

These findings suggest a complex interplay of diffusion and interfacial reactions in controlling the rate of metal transport across liquid membranes containing D2EHPA. The mass transfer can be modeled by considering diffusion through the aqueous feed boundary layer, a reversible chemical reaction at the feed interface, diffusion of the metal-carrier complex within the membrane, and the chemical reaction at the stripping interface.

Selective Extraction and Separation Technologies

This compound (D2EHPA) is a highly effective and versatile extractant for the selective separation of a wide range of metal ions. Its application in solvent extraction and liquid membrane technologies is crucial in various fields, including hydrometallurgy, nuclear waste reprocessing, and analytical chemistry. The selectivity of D2EHPA is dependent on several factors, including the pH of the aqueous phase, the concentration of the extractant, and the nature of the metal ion.

The extraction efficiency of rare earth elements (REEs), for example, increases with increasing D2EHPA concentration, but decreases as the acidity of the aqueous phase increases. researchgate.net D2EHPA generally shows a higher affinity for heavier rare earth elements (HREEs) compared to light rare earth elements (LREEs). scirp.org

Separation of Rare Earth Elements (REEs): D2EHPA is widely used for the separation of REEs. The distribution coefficients for HREEs are significantly higher than for LREEs, enabling their effective separation. For instance, in a study using 0.05 M D2EHPA at pH 2, the distribution ratio for Dysprosium (Dy) was 1835.1, while for Lanthanum (La) it was only 0.43, resulting in a separation factor (Dy/La) of 4267.67. shahroodut.ac.ir

Interactive Table: Distribution Ratios and Extraction Efficiencies for REEs with 0.05 M D2EHPA at pH 2. shahroodut.ac.ir

| Element | Distribution Ratio | Extraction Efficiency (%) |

| Dy | 1835.1 | ~100 |

| Gd | 104.88 | ~100 |

| Nd | 0.36 | 26.47 |

| La | 0.43 | 30.07 |

Separation of Transition Metals: D2EHPA is also effective in separating transition metals. In the context of recycling lithium-ion batteries, D2EHPA has been shown to provide excellent separation of Mn(II) from other metals like Al, Co, Li, and Ni. sajs.co.za At a pH of 3, the separation factors for Mn over Ni, Co, Al, and Li were 601, 191, 137, and 118, respectively. sajs.co.za

Interactive Table: Separation Factors for Mn(II) over other Metals using D2EHPA at pH 3. sajs.co.za

| Metal Pair (Mn/M) | Separation Factor (β) |

| Mn/Ni | 601 |

| Mn/Co | 191 |

| Mn/Al | 137 |

| Mn/Li | 118 |

Enhancement of Selectivity with Masking Agents: The selectivity of D2EHPA can be further enhanced by the use of aqueous masking agents. For the separation of lanthanum (La) and europium (Eu), the addition of 12-crown-4 (B1663920) to the aqueous phase shifts the extraction curve of La³⁺ to a higher pH region without affecting the extraction of Eu³⁺, thereby improving their separation. ijcce.ac.ir

Extraction of Actinides: D2EHPA is also a key extractant in the separation of actinides from lanthanides in nuclear fuel reprocessing.

The versatility of D2EHPA in forming specific complexes with different metal ions under varying conditions makes it an indispensable tool in modern separation science and technology. researchsolutions.com

Applications in Advanced Materials Science and Industrial Processes

Integration into Polymer and Composite Materials

Bis-(2-ethylhexyl) phosphate (B84403) (BEHP) is utilized in the fabrication of specialized polymer and composite materials, where it can serve multiple functions. One key application is in the creation of activated composite membranes. For instance, BEHP has been used to facilitate the transport of chromium(III) through such membranes, highlighting its role in separation and purification technologies. sigmaaldrich.com

In other polymer formulations, particularly those involving polyvinyl chloride (PVC), organophosphate esters like BEHP can act as both a plasticizer and a flame retardant. chemimpex.com As a plasticizer, it increases the flexibility and durability of the material. As a flame retardant, its phosphorus content interferes with the combustion cycle, enhancing the safety of the final product. chemimpex.com BEHP is typically incorporated as an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to the polymer matrix. This method simplifies the manufacturing process.

Additionally, BEHP has been a component in the development of polymer inclusion membranes (PIMs). In one study, PIMs were fabricated using poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) as the base polymer, with BEHP acting as the carrier molecule and dioctyl phthalate (B1215562) as a plasticizer. researchgate.net

Lubrication and Surface Protection Formulations

Bis-(2-ethylhexyl) phosphate is recognized for its utility as an additive in lubricants and hydraulic fluids, contributing to improved efficiency and reduced wear in machinery. sigmaaldrich.comchemimpex.com Its properties are particularly valuable for enhancing performance under conditions of high temperature and pressure. chemimpex.com

Anti-Corrosion Mechanisms on Metal Surfaces

BEHP functions as a corrosion inhibitor by forming a protective barrier on metal surfaces. nih.govresearchgate.netresearchgate.net This is achieved through the formation of self-assembled thin films. researchgate.netrsc.org Research on iron substrates has shown that BEHP molecules can bind to the surface in different ways depending on the solvent used. In an aqueous solution, the molecules form a nodule-like film primarily through P–O–Fe covalent bonds. researchgate.netrsc.org In contrast, in an ethanol (B145695) solution, the film has an island-like morphology and is formed through both chemical covalent binding and electrostatic interactions. researchgate.netrsc.org

Studies have demonstrated that these self-assembled monolayers (SAMs) significantly inhibit corrosion. The film formed in an aqueous solution (BEPW SAMs) has been found to provide better corrosion protection than the one formed in ethanol (BEPE SAMs) due to differences in microstructure and compactness. researchgate.netrsc.org In environments containing CO2 and O2, BEHP has been shown to greatly inhibit the corrosion of carbon steel by interacting with iron and corrosion products to form a protective barrier layer through P-O-Fe and P-Fe bonds. researchgate.netresearchgate.net

| Parameter | BEP in Aqueous Solution (BEPW SAMs) | BEP in Ethanol Solution (BEPE SAMs) |

| Binding Mechanism | Primarily P-O-Fe covalent bonds | Electrostatic interaction and chemical covalent binding |

| Surface Morphology | Nodule-like | Island-like |

| Corrosion Protection | Higher | Lower |

Tribological Evaluation in Lubricant Additives

The tribological properties of lubricants are enhanced by the addition of BEHP. It functions as an anti-wear additive by forming a protective film on metal surfaces that are in sliding or rolling contact. This film is created through a chemical reaction with the metal under the heat and pressure of mechanical operation, which prevents direct metal-to-metal contact, thereby reducing friction and wear.

In one study, an ionic liquid, Benzotriazolium Bis(2-Ethylhexyl) Phosphate ([BTAH][DEHP]), was synthesized and evaluated as a multifunctional lubricant additive in polyalphaolefin (PAO4). The results indicated that the ionic liquid significantly reduced both friction and wear. It is suggested that the free bis(2-ethylhexyl) phosphate component is prone to adsorbing and reacting with the metal surface to form a phosphorus-rich tribofilm that protects the rubbing surfaces. researchgate.net

Catalytic Activity and Reaction Modulation

While primarily known for other applications, the synthesis of this compound itself involves catalytic processes. One preparation method involves the reaction of phosphorus oxychloride and 2-ethylhexanol in the presence of a composite catalyst based on Aluminum chloride (AlCl3). google.com Further research into the catalytic properties of the compound itself has explored its use in specific chemical reactions. For instance, inexpensive Brønsted acidic ionic liquids have been used as both solvents and catalysts in the synthesis of bis(2-ethylhexyl) terephthalate, demonstrating the role of related compounds in facilitating reactions. researchgate.net

Emerging Applications in Process Engineering

This compound is increasingly being explored for applications in process engineering, particularly in the areas of waste valorization and resource recovery. Its ability to act as an extractant for metal ions is central to these applications. nih.govfishersci.ca

Waste Valorization and Resource Recovery

BEHP is widely used as an extractant in hydrometallurgy and solvent extraction processes for the recovery and separation of valuable metals. nih.govfishersci.caechemi.com It has been employed for the extraction of uranium salts and rare earth metals. fishersci.ca

In the context of waste valorization, BEHP has been used to treat industrial wastewater. Polyurethane foams modified with BEHP have been shown to effectively remove heavy metal ions such as zinc, lead, and cadmium from contaminated solutions. zums.ac.irresearchgate.net The modified foam demonstrated a high removal efficiency, with the selectivity for metal ions following the order of Zn > Pb > Cd. researchgate.net The sorption process was well-described by the Langmuir isotherm model, and the kinetics followed a pseudo-second-order model. zums.ac.irresearchgate.net

Another application in resource recovery involves the adsorption of vanadium. A study demonstrated that a biomass carrier prepared from sawdust and impregnated with di-(2-ethylhexyl)phosphoric acid could achieve a vanadium adsorption rate of 98.12%. nih.gov The adsorbed vanadium could then be desorbed with a sulfuric acid solution, allowing for its recovery. nih.gov This process represents a form of chemisorption. nih.gov

| Application | Metal/Ion Recovered | Methodology | Efficiency |

| Wastewater Treatment | Zinc (Zn), Lead (Pb), Cadmium (Cd) | Sorption by polyurethane foam modified with BEHP | 98 ± 3% removal of initial ions researchgate.net |

| Resource Recovery | Vanadium (V) | Adsorption by BEHP-impregnated biomass | 98.12% adsorption rate nih.gov |

| Metal Extraction | Uranium (U), Rare Earth Metals | Solvent extraction | Not specified |

Applications in Chemical Separations and Purification

This compound, commonly known as D2EHPA, is a highly effective and widely utilized organophosphorus extractant in the field of chemical separations, particularly in hydrometallurgy and nuclear waste processing. Its ability to form stable complexes with a variety of metal ions through a cation exchange mechanism makes it a versatile tool for liquid-liquid extraction, membrane separation, and chromatographic techniques. The selectivity and efficiency of D2EHPA can be finely tuned by controlling experimental conditions such as pH, extractant concentration, and the composition of the aqueous and organic phases.

Solvent Extraction of Metal Ions

Liquid-liquid extraction, or solvent extraction, is the most prominent application of this compound in chemical separations. It is employed to selectively separate and purify a wide range of metals.

Rare Earth Elements (REEs): The separation of individual rare earth elements is a challenging task due to their similar chemical properties. D2EHPA is a key reagent in industrial processes for REE separation. For instance, studies have demonstrated its effectiveness in separating europium (Eu), lanthanum (La), and neodymium (Nd) from aqueous solutions. researchgate.net Research has shown that with a 0.303 M concentration of D2EHPA in a solutions spray system at a pH of 2.0, extraction efficiencies can reach 99.98% for Eu, 99.36% for Nd, and 95.03% for La. researchgate.net The separation mechanism involves the formation of a complex between the Eu(III) ions and the P=O double bond of the D2EHPA molecule, typically in a 3:1 ratio. researchgate.net

Cobalt and Nickel Separation: The separation of cobalt from nickel is crucial in the battery and specialty chemicals industries. D2EHPA has been shown to be an effective extractant for cobalt ions. In a multidroplet liquid membrane (MDLM) system using D2EHPA as a carrier dissolved in kerosene (B1165875), the transportation rate of Co²⁺ ions was found to increase with an increasing pH in the feed phase, with the highest rate observed at a pH of 7.0. nih.gov

Iron and Titanium Separation: D2EHPA is also utilized in the separation of iron (Fe) and titanium (Ti), particularly from leach solutions of ores like ilmenite. In a process using 1.5 mol L⁻¹ D2EHPA in n-dodecane, it was possible to recover over 99 wt% of Ti in a two-stage process. researchgate.net The co-extracted iron could then be stripped from the organic phase with high efficiency (>99.5 wt%) using a 4.5 mol L⁻¹ sulfuric acid solution. researchgate.net Research indicates that D2EHPA exhibits a high extraction rate and selectivity for Fe³⁺ over other metal ions commonly found in leaching solutions, such as Ca²⁺, Mg²⁺, Ni²⁺, Co²⁺, and Cu²⁺. researchgate.net

The table below summarizes the extraction efficiency of D2EHPA for various metal ions under specific conditions.

| Metal Ion | D2EHPA Concentration | Diluent | Aqueous Phase pH | Extraction Efficiency (%) |

| Eu(III) | 0.303 M | Kerosene | 2.0 | 99.98 |

| Nd(III) | 0.303 M | Kerosene | 2.0 | 99.36 |

| La(III) | 0.303 M | Kerosene | 2.0 | 95.03 |

| Fe(III) | Not Specified | Not Specified | Crucial Parameter | High |

| Ti(IV) | 1.5 mol L⁻¹ | n-dodecane | Not Specified | >99 |

Liquid Membrane and Chromatographic Applications

Beyond conventional solvent extraction, this compound is integral to more advanced separation techniques.

Liquid Membrane Extraction: D2EHPA can function as a carrier agent in liquid membrane systems for the transport of metal ions. nih.gov In a multidropped liquid membrane (MDLM) setup for cobalt extraction, D2EHPA in the organic phase complexes with Co²⁺ ions at the donor phase interface. nih.gov This Co-D2EHPA complex is then transported through the membrane to the acceptor phase, where the cobalt ions are released into a medium containing nitric acid. nih.gov

Extraction Chromatography: D2EHPA is also employed as a stationary phase in extraction chromatography for the separation of metal ions. It can be coated onto solid supports, such as Amberchrom CG-71, to create resins for chromatographic separations. researchgate.net This technique has been investigated for the separation of rare earth elements and for the purification of americium from complex matrices. researchgate.netunt.edu Furthermore, D2EHPA-functionalized activated carbon has been studied as a sorbent for the separation of bismuth-213 (B1240523) from its parent radionuclide actinium-225, which is important for the development of radiopharmaceuticals. rsc.org

The table below details the role of D2EHPA in various advanced separation systems.

| Separation Technique | Role of D2EHPA | Target Analytes | Key Findings |

| Multidroplet Liquid Membrane (MDLM) | Carrier Agent | Co²⁺ | Transport rate increases with pH, peaking at pH 7.0. nih.gov |

| Extraction Chromatography | Stationary Phase on a Solid Support | Rare Earths, Americium | Enables separation of chemically similar elements. researchgate.netunt.edu |

| Functionalized Sorbent | Active Site on Activated Carbon | La³⁺ (for Ac³⁺), Bi³⁺ | Shows potential for radionuclide generator applications. rsc.org |

Environmental Behavior and Transformation Pathways of Bis 2 Ethylhexyl Phosphate

Environmental Occurrence and Distribution in Aquatic, Terrestrial, and Atmospheric Compartments

Bis-(2-ethylhexyl) phosphate's physicochemical properties suggest it will predominantly partition to soil and sediment when released into the environment echemi.com. While specific concentration data for Bis-(2-ethylhexyl) phosphate (B84403) in various environmental compartments is limited, studies on related organophosphate esters (OPEs) provide insights into its likely distribution.

This compound is expected to be immobile in soil, based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1.7 x 10^4 echemi.comechemi.com. This high Koc value indicates a strong tendency to adsorb to soil particles, limiting its mobility and potential for leaching into groundwater echemi.comechemi.com. The anionic form of the compound, which is expected to be prevalent in the environment, generally does not adsorb as strongly to organic carbon as neutral counterparts echemi.comechemi.com.

While direct measurements for this compound are scarce, studies on the structurally similar compound Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) have shown its presence in sediments. For instance, BEHPP was detected with a 96–100% frequency in the sediments of Taihu Lake and nearby rivers in China, with mean concentrations ranging from 9.5 to 34 µg/kg dry weight industrialchemicals.gov.au.

Table 1: Concentration of Related Organophosphate Esters in Sediments

| Compound | Location | Concentration Range (µg/kg dry weight) | Reference |

|---|---|---|---|

| Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Taihu Lake and surrounding rivers, China | 9.5–34 (mean) | industrialchemicals.gov.au |

| Tris(2-ethylhexyl) phosphate (TEHP) | Various rivers | 2-70 ng/g | ecetoc.org |

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment echemi.com. Its release into waterways can occur through various industrial waste streams echemi.com.

Specific concentrations of this compound in surface water and wastewater are not widely reported. However, related compounds have been detected. For example, Tris(2-ethylhexyl) phosphate (TEHP) has been found in river water at concentrations up to 2,000 ng/L ecetoc.org. In Australian sewage treatment plants (STPs), TEHP was detected in influent samples at concentrations ranging from 54.3 to 305 ng/L industrialchemicals.gov.au.

Table 2: Concentration of Related Organophosphate Esters in Wastewater Influent

| Compound | Location | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Tris(2-ethylhexyl) phosphate (TEHP) | Australian Sewage Treatment Plants | 54.3–305 | industrialchemicals.gov.au |

Table 3: Concentration of a Related Organophosphate Ester in Indoor Dust

| Compound | Location | Detection Frequency | Concentration Range (ng/g dry weight) | Reference |

|---|---|---|---|---|

| Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Nanjing, China | 100% | 50–1530 (median) |

Biotic Transformation and Biodegradation

The microbial degradation of this compound (DEHP) is a primary mechanism for its removal from various environments, including soil, sediment, and water nih.govresearchgate.net. This process is carried out by a diverse range of microorganisms that utilize DEHP as a source of carbon and energy nih.gov. The degradation pathways generally involve a two-stage process. Initially, DEHP is hydrolyzed into mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) and 2-ethylhexanol researchgate.netresearchgate.net. Subsequently, MEHP is further hydrolyzed to phthalic acid (PA) ntua.gr. The 2-ethylhexanol is typically oxidized to 2-ethylhexanoic acid researchgate.net.

Under aerobic conditions, the degradation proceeds through the conversion of phthalic acid to protocatechuate, which then undergoes ring cleavage via either ortho- or meta-cleavage pathways, eventually leading to mineralization into carbon dioxide and water researchgate.netntua.gr. An alternative aerobic pathway involves the formation of 4,5-dihydroxyphthalate and protocatechuate as key intermediates researchgate.net. Some bacterial strains, such as Burkholderia sp. SP4, have demonstrated a dual biodegradation pathway that diverges from the isomeric products of benzoate, with salicylic (B10762653) acid being identified as an intermediate nih.gov.

Anaerobic degradation of DEHP also occurs, although the rates can be slower. In O2-limited estuarine sediments, the hydrolysis of the side-chain of DEHP has been identified as the rate-limiting step biorxiv.org. Under methanogenic conditions, 2-ethylhexanol and MEHP can be degraded to methane, with 2-ethylhexanoic acid and phthalic acid as transient intermediates, respectively. However, DEHP itself may remain undegraded under these conditions over long periods nih.gov.

Several bacterial species have been identified as effective DEHP degraders, including Acinetobacter sp., Pseudomonas amygdali, and Mycobacterium sp. nih.govntua.grtandfonline.com. For instance, Acinetobacter sp. can remove over 90% of DEHP from contaminated water within five days ntua.gr. Similarly, Pseudomonas amygdali has been shown to completely mineralize DEHP tandfonline.com.

The efficiency of microbial degradation can be influenced by environmental factors such as temperature and pH. For example, the optimal conditions for DEHP degradation by Acinetobacter sp. were found to be a temperature of 30°C and a pH range of 6 to 9 ntua.gr.

| Intermediate Compound | Precursor Compound | Degradation Condition |

| Mono-(2-ethylhexyl) phthalate (MEHP) | This compound (DEHP) | Aerobic/Anaerobic |

| 2-Ethylhexanol | This compound (DEHP) | Aerobic/Anaerobic |

| Phthalic Acid (PA) | Mono-(2-ethylhexyl) phthalate (MEHP) | Aerobic/Anaerobic |

| 2-Ethylhexanoic Acid | 2-Ethylhexanol | Aerobic |

| Protocatechuate | Phthalic Acid (PA) | Aerobic |

| Salicylic Acid | Benzoate Isomers | Aerobic (Burkholderia sp. SP4) |

| Methane | 2-Ethylhexanol, MEHP | Methanogenic |

The enzymatic biotransformation of this compound (DEHP) is a critical step in its biodegradation. The initial hydrolysis of DEHP to mono-(2-ethylhexyl) phthalate (MEHP) is catalyzed by hydrolases, specifically esterases and lipases researchgate.netmdpi.com. This enzymatic action breaks the ester bonds of the DEHP molecule wikipedia.org. The enzyme bis(2-ethylhexyl)phthalate esterase (also known as DEHP esterase) is specifically involved in this reaction, belonging to the family of hydrolases that act on carboxylic ester bonds wikipedia.org.

Following the initial hydrolysis, MEHP undergoes further metabolism, which can be mediated by cytochrome P450 (CYP) enzymes nih.gov. In humans and rats, various CYP isoforms are involved in the oxidation and dealkylation of MEHP nih.gov. For instance, human CYP2C9 and rat CYP2C6 have been identified as key enzymes in the production of oxidative metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) nih.govnih.gov. Human CYP3A4 is also involved in the production of phthalic acid from MEHP nih.govbohrium.com.

The activity of these enzymes can vary between species and organs. For example, the intrinsic clearance of DEHP via the esterase-mediated pathway is greater in the human intestine than in the liver, while the opposite is true for rats nih.gov. Furthermore, the activity of CYP enzymes involved in MEHP metabolism is generally higher in the liver than in the intestine for both humans and rats nih.gov.

| Enzyme | Substrate | Product(s) | Organism/System |

| Bis(2-ethylhexyl)phthalate esterase | This compound (DEHP) | Mono-(2-ethylhexyl) phthalate (MEHP), 2-Ethylhexanol | Wheat |

| Cytochrome P450 2C9 (human) | Mono-(2-ethylhexyl) phthalate (MEHP) | Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | Human |

| Cytochrome P450 2C6 (rat) | Mono-(2-ethylhexyl) phthalate (MEHP) | Oxidative metabolites | Rat |

| Cytochrome P450 3A4 (human) | Mono-(2-ethylhexyl) phthalate (MEHP) | Phthalic Acid | Human |

| Cytochrome P450 4A1 | Fatty Acids | Hydroxylated fatty acids | Rat (induced by DEHP) |

Microbial consortia, or mixed communities of microorganisms, often exhibit higher efficiency in degrading this compound (DEHP) compared to single microbial strains nih.govmdpi.com. This enhanced degradation is attributed to the synergistic interactions and diverse metabolic capabilities within the consortium mdpi.com. Different microbial species within a consortium can play distinct roles in the degradation process, with some strains initiating the breakdown of DEHP and others utilizing the resulting intermediates mdpi.com.

For example, a bacterial consortium designated as K1, isolated from agricultural soil, demonstrated the ability to degrade DEHP through a de-esterification pathway, with the consortium showing significantly better treatment effects than any of the single bacterial strains it comprised nih.gov. This consortium included genera such as Comamonadaceae, Achromobacter, and Pseudomonas nih.gov. Similarly, a synthetic bacterial consortium (A02) composed of three marine bacteria outperformed the individual strains in DEHP degradation. In this consortium, one strain was the key DEHP degrader, while the other two contributed by utilizing the intermediates, such as protocatechuic acid and mono(ethylhexyl) phthalate nih.gov.

In estuarine sediments, the complete degradation of DEHP under oxygen-limited conditions is achieved through synergistic networks of denitrifying proteobacteria. In these networks, genera like Acidovorax and Sedimenticola are primarily responsible for degrading the side-chains of DEHP, while Aestuariibacter degrades the resulting o-phthalic acid biorxiv.org.

The application of microbial consortia in bioremediation has shown promising results. Bioaugmentation with consortium A02 in saline sediment led to 80% DEHP degradation in 26 days, significantly higher than the 53% degradation achieved by indigenous microbes alone nih.gov. This highlights the potential of using microbial consortia for the effective treatment of DEHP-contaminated environments.

| Microbial Consortium | Key Genera/Strains | Source of Isolation | Key Findings |

| K1 | Unclassified Comamonadaceae, Achromobacter, Pseudomonas | Agricultural soil | Superior degradation efficiency compared to single strains through de-esterification. |

| A02 | OR05, OR16, OR21 (marine bacteria) | Marine environment | Synergistic degradation with one key degrader and others utilizing intermediates. |

| Denitrifying Proteobacteria | Acidovorax, Sedimenticola, Aestuariibacter | Estuarine sediments | Synergistic network for complete degradation under O2-limited conditions. |

| B1 | Not specified | Not specified | Capable of degrading DEHP, dimethyl phthalate (DMP), and phthalic acid (PA). |

Mechanistic Interactions with Biological and Environmental Systems Excluding Clinical Outcomes

Molecular Interactions with Biomacromolecules (e.g., Protein Binding)

In vitro studies have demonstrated that bis-(2-ethylhexyl) phosphate (B84403) (DEHP) and its primary metabolite, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), exhibit distinct binding characteristics with serum proteins. The interaction of DEHP with serum proteins is notably influenced by the lipid concentration of the serum nih.govnih.gov.

Research using ultracentrifugation and agarose (B213101) gel electrophoresis has shown that the association of DEHP with lipoproteins is directly proportional to the serum's lipid content nih.gov. In serum with cholesterol concentrations below 300 mg/dL or total cholesterol and triglyceride concentrations under 600 mg/dL, over half of the DEHP is bound to proteins with a density greater than 1.21 g/mL nih.govnih.gov. However, as the concentrations of cholesterol and triglycerides increase, there is a corresponding increase in the percentage of DEHP bound to very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL) nih.govnih.gov.

In contrast, the principal metabolite, MEHP, primarily binds to nonlipoprotein constituents within the serum. This binding pattern appears to be unaffected by variations in lipid concentrations nih.govnih.gov. Furthermore, the percentage of both DEHP and MEHP that binds to individual proteins does not appear to be influenced by their respective concentrations in the serum nih.govnih.gov. These findings suggest a more complex mechanism of protein binding for these compounds in a biological system than previously understood nih.gov.

Interactive Table: Binding Characteristics of DEHP and MEHP in Serum

| Compound | Primary Binding Partners | Influence of Lipid Concentration |

| Bis-(2-ethylhexyl) phosphate (DEHP) | Lipoproteins (VLDL, IDL, LDL) and other proteins >1.21 g/mL | Binding to lipoproteins is proportional to lipid concentration. |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Nonlipoprotein constituents | Binding is unaffected by lipid concentration. |

Cellular Mechanistic Studies Using In Vitro Models (e.g., Hepatosphaeroids, Liver Microsomes)

In vitro models, such as human liver microsomes and hepatocyte cell lines like HepG2, have been instrumental in elucidating the cellular mechanisms of action of this compound. DEHP is rapidly metabolized in human liver microsomes to its primary active metabolite, MEHP nih.gov. Further metabolism of MEHP in liver microsomes leads to the formation of several oxidative metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5-Oxo MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5-carboxy MEPP) nih.gov. Studies utilizing human recombinant cytochrome P450 enzymes have identified CYP2C9 as a major contributor to the formation of these oxidative metabolites nih.gov.

Exposure of human hepatoma HepG2 cells to DEHP has been shown to induce significant alterations in lipid metabolism. In vitro experiments demonstrate that DEHP can promote the accumulation of lipids within these cells nih.govsymbiosisonlinepublishing.com. Oil Red O staining has revealed a significant increase in intracellular lipid droplets in HepG2 cells treated with DEHP symbiosisonlinepublishing.com. This observed lipid accumulation is thought to be partly mediated by the promotion of oxidative stress, as evidenced by increased levels of malondialdehyde (MDA) and decreased activities of superoxide (B77818) dismutase (SOD) in DEHP-treated HepG2 cells symbiosisonlinepublishing.com.